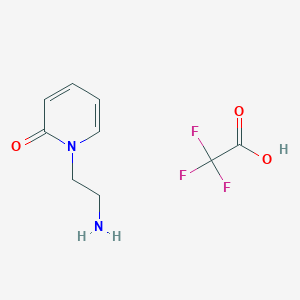
1-Chloro-cyclopentanecarbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-cyclopentanecarbonyl chloride is an organic compound with the molecular formula C6H8Cl2O. It is a derivative of cyclopentanecarbonyl chloride, where one of the hydrogen atoms on the cyclopentane ring is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-cyclopentanecarbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of cyclopentanecarbonyl chloride using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, where the cyclopentanecarbonyl chloride is heated with the chlorinating agent to produce this compound .
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-cyclopentanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to cyclopentanecarbonyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to cyclopentanecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed:
Substitution: Formation of substituted cyclopentanecarbonyl derivatives.
Reduction: Formation of cyclopentanecarbonyl chloride.
Oxidation: Formation of cyclopentanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-Chloro-cyclopentanecarbonyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Employed in the development of novel drug candidates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-cyclopentanecarbonyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, it can modify proteins or nucleic acids, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanecarbonyl chloride: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Cyclopentyl chloride: Contains a chlorine atom but lacks the carbonyl group, resulting in different reactivity and applications.
Cyclopentanecarboxylic acid: An oxidized form, used in different chemical contexts.
Uniqueness: 1-Chloro-cyclopentanecarbonyl chloride is unique due to its dual functional groups (chlorine and carbonyl), which provide versatility in chemical synthesis. Its reactivity allows for the formation of a wide range of derivatives, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
53287-46-0 |
|---|---|
Molekularformel |
C6H8Cl2O |
Molekulargewicht |
167.03 g/mol |
IUPAC-Name |
1-chlorocyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C6H8Cl2O/c7-5(9)6(8)3-1-2-4-6/h1-4H2 |
InChI-Schlüssel |
HGPDZHKDCSIWIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13076678.png)
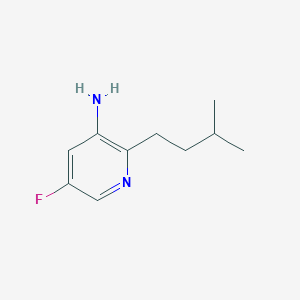

![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)
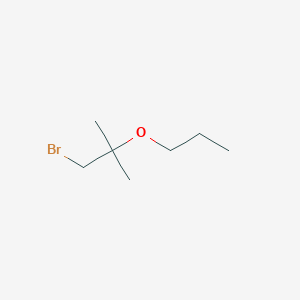
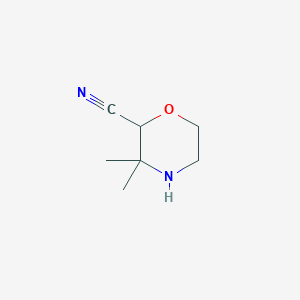
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)
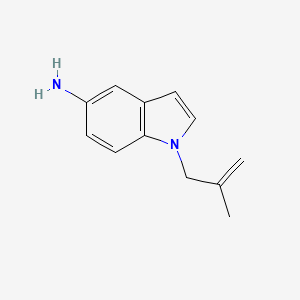
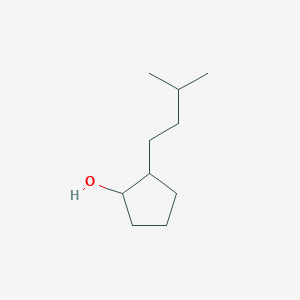
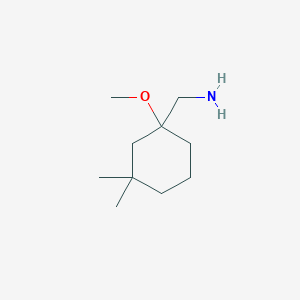
![6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13076760.png)

![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
